5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-8-19-14(10-18-11)15(21)20-9-12-2-4-13(5-3-12)22-16-17-6-7-23-16/h2-8,10H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKKOYCLRFKRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Thiazole Ring to the Benzyl Group: The thiazole ring is then attached to the benzyl group through a nucleophilic substitution reaction.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately, often starting from 2,3-diaminopyrazine.
Coupling Reaction: The final step involves coupling the thiazole-benzyl intermediate with the pyrazine ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazine core substituted with a thiazole moiety and a benzyl group, which contributes to its biological activity. Its molecular formula is C14H16N4O2S, and it has a molecular weight of approximately 300.37 g/mol. The presence of both thiazole and pyrazine rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways, making it a candidate for further exploration in antibiotic development .
Antiviral Properties
Research into the antiviral applications of pyrazine derivatives has revealed their potential against viral infections. Compounds within this class have demonstrated efficacy in inhibiting viral replication by targeting specific viral enzymes or receptors. The thiazole component may enhance binding affinity to viral proteins, thereby blocking entry or replication .
Anticancer Potential
There is growing interest in the anticancer properties of pyrazine-containing compounds. Preliminary studies suggest that 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and inhibition of cell cycle progression. This dual action makes it a promising candidate for further investigation in cancer therapy .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against multi-drug resistant strains of Staphylococcus aureus. |
| Study B | Antiviral Activity | Showed significant inhibition of influenza virus replication in vitro. |
| Study C | Anticancer Activity | Induced apoptosis in human breast cancer cells with minimal toxicity to normal cells. |
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity
Lipophilicity (logP/logk) is critical for drug bioavailability. Evidence from substituted N-benzylpyrazine-2-carboxamides () reveals:
- Pyrazine substituents : Lipophilicity increases in the order:
5-chloropyrazine < 6-chloropyrazine < 5-tert-butyl-6-chloropyrazine due to steric and hydrophobic effects. - Benzyl substituents : Lipophilicity trends follow:
4-OCH3 < H < 4-Cl < 4-CF3 , with electron-withdrawing groups (e.g., CF3) enhancing logk.
The target compound’s 4-(thiazol-2-yloxy)benzyl group introduces a heterocyclic oxygen-linked thiazole, which may confer intermediate lipophilicity compared to 4-CF3 (more polar) and 4-Cl (less polar).
Table 1: Lipophilicity Trends in Pyrazinecarboxamides
| Compound Substituents (Pyrazine/Benzyl) | logk Value | ClogP | Reference |
|---|---|---|---|
| 5-chloro / 4-OCH3 | Low | 1.2 | |
| 5-tert-butyl-6-chloro / 4-CF3 | High | 4.8 | |
| Target: 5-methyl / 4-(thiazol-2-yloxy) | Moderate* | ~3.0† | — |
*Estimated based on substituent effects. †Predicted using regression equations from .
Antimycobacterial and Antifungal Activity
- 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide (Compound 4) : Exhibits IC50 = 49.5 µmol·L⁻¹ against photosynthesis inhibition (). The direct thiazole attachment may enhance membrane permeability compared to the target’s oxygen-linked thiazole.
- Sulfonylurea derivatives (e.g., 8b, 8e) : Designed for α-glucosidase inhibition (), these compounds feature trifluorophenyl or nitro groups, highlighting how electron-deficient aromatic systems improve target binding.
The target compound’s thiazol-2-yloxy group may favor interactions with enzymes or receptors via hydrogen bonding or π-stacking, though activity data are needed for direct comparison.
JNK Inhibition
- 5-methyl-N-(4-(2-(phenylamino)pyridin-4-yl)pyridin-2-yl)pyrazine-2-carboxamide: A JNK1/JNK3 inhibitor (), demonstrating that pyrazinecarboxamides with extended aromatic systems can achieve target selectivity. The target compound’s benzyl-thiazole group may offer distinct steric and electronic properties for kinase binding.
Thermal Stability and Decomposition Pathways
Pyrazinecarboxamides are sensitive to thermal decomposition. For example:
- Glipizide : Decomposes at elevated temperatures to form 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide (). The decomposition pathway involves cleavage of the sulfonylurea bond, releasing cyclohexanamine and CO2.
- Target Compound : The absence of a sulfonylurea group suggests greater thermal stability. However, the amidic bond (N-benzyl linkage) may still undergo cleavage under extreme conditions, forming pyrazinecarboxylic acid derivatives.
Table 2: Thermal Behavior of Selected Pyrazinecarboxamides
Biological Activity
5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a carboxamide group, a thiazole ring, and a benzyl group. Its IUPAC name is 5-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyrazine-2-carboxamide . The molecular formula is , and it has a molecular weight of 348.39 g/mol.
Target and Mode of Action
The biological activity of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is primarily attributed to its interaction with various enzymes and receptors. Thiazole derivatives are known to influence multiple biochemical pathways, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered cellular processes.
- Receptor Modulation : It could act on various receptors involved in inflammatory and cancer pathways.
Pharmacokinetics
The pharmacokinetic profile of the compound is influenced by its chemical structure. It is expected to have moderate solubility in organic solvents and varying solubility in water, which affects its absorption and distribution in biological systems.
Anti-inflammatory Properties
Research indicates that derivatives of thiazole, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibitory activity against COX-2 with IC50 values around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Thiazole derivatives have been documented to possess antimicrobial properties. Studies have demonstrated that compounds with thiazole rings can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Potential
The compound's structure suggests possible anticancer activity. Similar pyrazine-based compounds have shown efficacy in inhibiting cancer cell proliferation in vitro, making them candidates for further investigation as therapeutic agents against various cancers .
Table of Biological Activities
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 | |
| Antimicrobial | Varies | |
| Cancer Cell Growth Inhibition | Varies |
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of thiazole derivatives, researchers found that compounds similar to 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide significantly reduced cytokine production in stimulated immune cells. The study highlighted the compound's potential as an anti-inflammatory agent through its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s pyrazine-thiazole hybrid structure suggests a multi-step synthesis. A plausible route involves:
- Step 1 : Activation of pyrazine-2-carboxylic acid derivatives (e.g., using phosphorus pentachloride) to form reactive intermediates like acyl chlorides .
- Step 2 : Coupling with 4-(thiazol-2-yloxy)benzylamine under inert conditions (e.g., N₂ atmosphere) to prevent oxidation. Elevated temperatures (80–120°C) improve yields .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1680 cm⁻¹) and amide (N–H, ~3285 cm⁻¹) functional groups .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (pyrazine, thiazole, benzyl groups) and methyl substituents. DMSO-d₆ is ideal for observing exchangeable protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays : Prioritize cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) due to structural similarity to Hec1 inhibitors .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) for Gram-positive/negative bacteria and fungi, given thiazole’s known activity .
- Mechanistic Insight : Fluorescence-based assays (e.g., Annexin V/PI staining) detect apoptosis induction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets (e.g., Hec1)?
- Approach :
- Core Modifications : Replace the pyrazine methyl group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance electrophilicity .
- Linker Optimization : Vary the benzyl-thiazoleoxy spacer (e.g., alkyl chains, heteroatoms) to modulate binding affinity .
- High-Throughput Screening : Test derivatives in a panel of 50+ cancer cell lines to identify selectivity patterns .
Q. What experimental frameworks address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting :
- Standardize Assays : Use identical cell lines, passage numbers, and serum conditions to minimize variability .
- Solubility Controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent artifacts .
- Orthogonal Assays : Validate results with complementary methods (e.g., ATP-luciferase vs. resazurin assays) .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
- Protocol :
- Xenograft Models : Administer 10–50 mg/kg (oral or i.p.) in nude mice bearing MDA-MB-231 tumors; measure tumor volume weekly .
- Toxicity Metrics : Monitor body weight, organ histopathology (liver, kidneys), and hematological parameters (ALT/AST, creatinine) .
- Pharmacokinetics : Perform LC-MS/MS to determine plasma half-life, Cmax, and bioavailability .
Q. What strategies mitigate resistance mechanisms observed in long-term treatment studies?
- Solutions :
- Combination Therapy : Pair with P-glycoprotein inhibitors (e.g., verapamil) to counteract efflux pump upregulation .
- Epigenetic Modulators : Co-treat with HDAC inhibitors (e.g., vorinostat) to sensitize resistant cells .
- Proteomics : Identify resistance markers via SILAC-based mass spectrometry in treated vs. untreated cells .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
